molecular formula C14H24N4O3S B7353986 N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]pyrrolidine-1-sulfonamide

N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]pyrrolidine-1-sulfonamide

Cat. No. B7353986
M. Wt: 328.43 g/mol
InChI Key: HCOWJYBVSQDZGB-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]pyrrolidine-1-sulfonamide, also known as NEP inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the treatment of cardiovascular diseases, Alzheimer's disease, and cancer.

Scientific Research Applications

N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]pyrrolidine-1-sulfonamide inhibitor has been extensively studied for its potential applications in the treatment of cardiovascular diseases, Alzheimer's disease, and cancer. In cardiovascular diseases, this compound inhibitor has been shown to improve cardiac function and reduce blood pressure by inhibiting the breakdown of natriuretic peptides. In Alzheimer's disease, this compound inhibitor has been shown to improve cognitive function and reduce amyloid beta accumulation in the brain. In cancer, this compound inhibitor has been shown to inhibit tumor growth and metastasis by blocking the activity of matrix metalloproteinases.

Mechanism of Action

N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]pyrrolidine-1-sulfonamide inhibitor works by inhibiting the activity of neprilysin, a zinc-dependent metalloproteinase that is involved in the breakdown of various peptides, including natriuretic peptides, amyloid beta, and enkephalins. By inhibiting neprilysin, this compound inhibitor increases the levels of these peptides, which can have beneficial effects on cardiovascular function, cognitive function, and cancer progression.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have a variety of biochemical and physiological effects, including improving cardiac function, reducing blood pressure, improving cognitive function, reducing amyloid beta accumulation in the brain, inhibiting tumor growth and metastasis, and reducing inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]pyrrolidine-1-sulfonamide inhibitor for lab experiments is its specificity for neprilysin, which allows researchers to study the effects of neprilysin inhibition on various biochemical pathways. However, this compound inhibitor also has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.

Future Directions

There are several future directions for research on N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]pyrrolidine-1-sulfonamide inhibitor, including:
1. Developing more potent and selective this compound inhibitors for use in clinical settings.
2. Investigating the role of this compound inhibitor in other diseases, such as diabetes and chronic kidney disease.
3. Studying the effects of this compound inhibitor on different types of cancer and developing new cancer therapies based on neprilysin inhibition.
4. Investigating the potential of this compound inhibitor as a biomarker for cardiovascular disease and Alzheimer's disease.
5. Developing new methods for synthesizing this compound inhibitor that are more efficient and environmentally friendly.
In conclusion, this compound inhibitor is a promising chemical compound that has potential applications in the treatment of various diseases. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential uses in clinical settings.

Synthesis Methods

N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]pyrrolidine-1-sulfonamide inhibitor can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. The most commonly used method for synthesizing this compound inhibitor is chemical synthesis, which involves the reaction of various chemical compounds to produce the desired product.

properties

IUPAC Name

N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]pyrrolidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3S/c1-2-17-11-12(10-15-17)14-13(6-5-9-21-14)16-22(19,20)18-7-3-4-8-18/h10-11,13-14,16H,2-9H2,1H3/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOWJYBVSQDZGB-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2C(CCCO2)NS(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)[C@H]2[C@@H](CCCO2)NS(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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